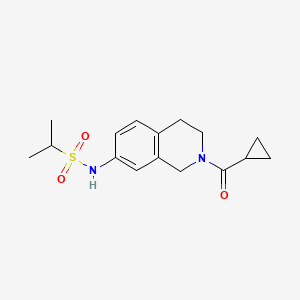

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-11(2)22(20,21)17-15-6-5-12-7-8-18(10-14(12)9-15)16(19)13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDIBRUZVKQZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps. One common method includes the formation of the sulfonamide group through S-N coupling reactions. This can be achieved by reacting sulfonyl chlorides with amines under mild conditions, often using catalysts such as calcium triflimide or copper .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The combination of hydrogen peroxide and thionyl chloride is also employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various catalysts such as calcium triflimide and copper. Reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonyl chlorides, while reduction reactions produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline moiety, which is often linked to various biological activities. It is synthesized through multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The general synthetic pathway includes:

- Formation of the Tetrahydroisoquinoline Framework : This involves cyclization reactions that create the core structure.

- Introduction of Functional Groups : Modifications are made to introduce the sulfonamide and cyclopropanecarbonyl groups.

- Purification : Final purification steps are essential to obtain the desired product.

Biological Activities

Research indicates that compounds with similar structures exhibit significant activity against central nervous system disorders. The mechanism of action for N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide primarily involves interactions with specific biological targets, potentially affecting neurotransmitter systems.

Potential Therapeutic Applications

- Neurological Disorders : Due to its ability to cross the blood-brain barrier, this compound may be effective in treating conditions such as depression and anxiety.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, which could be beneficial in developing new antibiotics.

Case Studies

Several studies have explored the efficacy of compounds related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide:

- Study on CNS Activity : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antidepressant-like effects in animal models. The results indicated a potential pathway for developing new treatments for depression .

- Anticancer Research : Another investigation focused on the anticancer properties of similar compounds. It was found that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction .

Summary of Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for depression and anxiety due to CNS activity |

| Anticancer Activity | Inhibition of cancer cell proliferation through apoptosis |

| Antimicrobial Properties | Development of new antibiotics leveraging sulfonamide characteristics |

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the peptide bond, allowing it to inhibit enzymes by competing with natural substrates. This compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

Celebrex: A sulfonamide-containing drug used as an anti-inflammatory agent.

Viagra: Contains a sulfonamide group and is used for treating erectile dysfunction.

Uniqueness

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique due to its combination of a cyclopropane ring, tetrahydroisoquinoline moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 388.42 g/mol. Its structure features a sulfonamide functional group, which is pivotal for its biological activity. The presence of the tetrahydroisoquinoline moiety is significant as it may contribute to the compound’s interaction with biological targets.

Sulfonamides generally exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is critical in the bacterial synthesis of folate. This inhibition disrupts DNA synthesis and bacterial growth, rendering sulfonamides bacteriostatic rather than bactericidal .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Exhibits antifungal properties against Candida albicans.

The compound's activity may be enhanced through structural modifications, such as the introduction of electron-withdrawing groups .

Anticancer Activity

Emerging studies have suggested potential anticancer properties for sulfonamide derivatives. For example, research involving various cell lines (e.g., MCF-7 for breast cancer) has shown that these compounds can induce cytotoxic effects, leading to apoptosis in cancer cells. The mechanism often involves the disruption of cellular metabolic pathways essential for cancer cell proliferation .

Case Studies and Research Findings

- Antibacterial Activity Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated significant reductions in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2O4S |

| Molecular Weight | 388.42 g/mol |

| Antimicrobial Activity | Effective against multiple pathogens |

| Anticancer Activity | Induces cytotoxicity in cancer cell lines |

| Mechanism | Inhibition of folate synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.